An In-depth Technical Guide to the Core Basic Properties of (2-Fluoro-phenyl)-piperidin-4-yl-methanone
An In-depth Technical Guide to the Core Basic Properties of (2-Fluoro-phenyl)-piperidin-4-yl-methanone
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of (2-Fluoro-phenyl)-piperidin-4-yl-methanone, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the structural attributes, basicity, synthesis, analytical characterization, and potential pharmacological relevance of this versatile piperidine derivative. The causality behind experimental choices and the principles of scientific integrity are emphasized throughout to provide actionable insights for laboratory applications.
Introduction
(2-Fluoro-phenyl)-piperidin-4-yl-methanone, with the CAS Number 98294-54-3, is a heterocyclic ketone that has garnered significant interest as a pivotal building block in medicinal chemistry.[1][2][3] Its structure, which combines a piperidine ring with a 2-fluorobenzoyl moiety, offers a unique combination of physicochemical properties that are advantageous for the development of novel therapeutics. Notably, this compound serves as a crucial intermediate in the synthesis of quinoxaline derivatives that act as modulators of the G protein-coupled receptor 6 (GPR6), a promising target for neurodegenerative disorders.[4][5]
The strategic incorporation of a fluorine atom on the phenyl ring and the presence of the basic piperidine nitrogen are key determinants of the molecule's overall characteristics. This guide will systematically explore these features, providing a detailed analysis of its basic properties and a framework for its application in research and development.
Chemical and Physical Properties
The fundamental properties of (2-Fluoro-phenyl)-piperidin-4-yl-methanone are summarized in the table below. These parameters are critical for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source(s) |
| CAS Number | 98294-54-3 | [1][2] |
| Molecular Formula | C₁₂H₁₄FNO | [2][6] |
| Molecular Weight | 207.24 g/mol | [2][6] |
| Boiling Point | 312.4 ± 32.0 °C | Inferred from similar compounds |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [2] |
| LogP (calculated) | 2.008 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Structural Elucidation
The structure of (2-Fluoro-phenyl)-piperidin-4-yl-methanone features a piperidine ring, which typically adopts a chair conformation to minimize steric strain. The 2-fluorobenzoyl group is attached at the 4-position of the piperidine ring. The fluorine atom at the ortho position of the phenyl ring introduces specific electronic and steric effects that can influence the molecule's reactivity and intermolecular interactions.
Basicity and pKa Analysis
The basicity of (2-Fluoro-phenyl)-piperidin-4-yl-methanone is primarily attributed to the lone pair of electrons on the nitrogen atom of the piperidine ring. The pKa of the conjugate acid of a substituted piperidine is a critical parameter that influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding.
The fluorine atom on the phenyl ring, being highly electronegative, further contributes to this electron-withdrawing effect, albeit to a lesser extent due to its distance from the piperidine nitrogen. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate the pKa of basic amines.[7][8] Therefore, the pKa of (2-Fluoro-phenyl)-piperidin-4-yl-methanone is predicted to be lower than that of unsubstituted piperidine.
A study on phenacyl-piperidine derivatives showed that the pKa values can be influenced by substituents on the phenyl ring, with experimentally determined values in the range of 7.0 to 7.9.[9] This suggests that the pKa of (2-Fluoro-phenyl)-piperidin-4-yl-methanone likely falls within a physiologically relevant range.
Synthesis and Purification
The synthesis of (2-Fluoro-phenyl)-piperidin-4-yl-methanone can be achieved through several established synthetic routes for 4-acylpiperidines. A common and effective method involves the Friedel-Crafts acylation of a suitably protected piperidine derivative. The following is a representative, detailed protocol.
Synthetic Workflow Diagram
Caption: Synthetic workflow for (2-Fluoro-phenyl)-piperidin-4-yl-methanone.
Detailed Experimental Protocol
Step 1: N-Protection of Piperidine-4-carboxylic acid
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water, add sodium hydroxide (1.1 eq).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.
Causality: The Boc protecting group is used to prevent the secondary amine of the piperidine from interfering in the subsequent steps, particularly the Grignard reaction.
Step 2: Weinreb Amide Formation
-
Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and triethylamine (Et₃N, 2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-Boc-piperidine-4-yl Weinreb amide.
Causality: The Weinreb amide is a stable intermediate that reacts cleanly with Grignard reagents to form ketones without the common side reaction of over-addition to form a tertiary alcohol.
Step 3: Grignard Reaction
-
Dissolve the N-Boc-piperidine-4-yl Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 2-fluorophenylmagnesium bromide (1.5 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Causality: The Grignard reagent provides the 2-fluorophenyl nucleophile that attacks the carbonyl carbon of the Weinreb amide to form the desired ketone.
Step 4: Deprotection
-
Dissolve the crude N-Boc protected ketone from the previous step in CH₂Cl₂.
-
Add trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford (2-Fluoro-phenyl)-piperidin-4-yl-methanone.
Causality: The acidic conditions cleave the Boc protecting group, yielding the free secondary amine of the final product.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized (2-Fluoro-phenyl)-piperidin-4-yl-methanone.
Analytical Workflow Diagram
Caption: Workflow for the analytical characterization of the target compound.
Expected Analytical Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-fluorophenyl group, with splitting patterns influenced by the fluorine substituent. The piperidine ring protons will appear in the aliphatic region, and the N-H proton will likely be a broad singlet.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling for the carbon attached to fluorine and its neighbors), and the aliphatic carbons of the piperidine ring.
-
¹⁹F NMR: The fluorine NMR will exhibit a singlet or a multiplet depending on the coupling with neighboring aromatic protons, confirming the presence and position of the fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight (208.11).
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, a strong C=O stretch for the ketone, and C-F stretching vibrations.
Pharmacological Relevance and Mechanism of Action
(2-Fluoro-phenyl)-piperidin-4-yl-methanone is a key structural motif found in potent and selective inverse agonists of the G protein-coupled receptor 6 (GPR6).[4][10][11] GPR6 is highly expressed in the medium spiny neurons of the indirect pathway in the striatum, a brain region critical for motor control.[4][11] Aberrant hyperactivity of this pathway is implicated in the motor symptoms of Parkinson's disease.
Inverse agonists of GPR6 have demonstrated the ability to normalize the activity of this neural circuit, thereby showing therapeutic potential in preclinical models of Parkinson's disease.[4][10][11] While (2-Fluoro-phenyl)-piperidin-4-yl-methanone itself is an intermediate and may not possess high affinity for GPR6, its incorporation into larger molecules is crucial for achieving the desired pharmacological profile. The piperidine ring often serves as a central scaffold, allowing for the appropriate spatial orientation of other pharmacophoric elements that interact with the receptor binding pocket.
Metabolism
The metabolic fate of piperidine-containing drugs is an important consideration in drug development. The piperidine ring is relatively metabolically stable, which contributes to its prevalence in pharmaceuticals.[12] However, it can undergo metabolism, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes.[1]
For (2-Fluoro-phenyl)-piperidin-4-yl-methanone, potential metabolic pathways include:
-
N-dealkylation: If the piperidine nitrogen is substituted in a final drug molecule, N-dealkylation is a common metabolic route.[13][14]
-
Hydroxylation: Oxidation of the piperidine ring at positions alpha or beta to the nitrogen can occur.
-
Aromatic Hydroxylation: The 2-fluorophenyl ring can also be a site for hydroxylation.
The presence of the fluorine atom can influence the metabolic stability of the molecule. The high bond energy of the C-F bond often makes it resistant to cleavage, and the electron-withdrawing nature of fluorine can deactivate adjacent C-H bonds towards oxidative metabolism.[7][15] This can be a deliberate design strategy to enhance the metabolic stability and pharmacokinetic properties of a drug candidate.
Conclusion
(2-Fluoro-phenyl)-piperidin-4-yl-methanone is a fundamentally important building block in modern medicinal chemistry. Its well-defined chemical and physical properties, combined with its versatile synthetic accessibility, make it an invaluable tool for the construction of complex and pharmacologically active molecules. A thorough understanding of its basicity, reactivity, and potential metabolic profile is crucial for its effective utilization in drug discovery programs. This guide has provided a detailed, technically grounded overview to support researchers in their efforts to develop the next generation of therapeutics.
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